molecular formula C25H32ClN3O3S B11359378 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B11359378
M. Wt: 490.1 g/mol
InChI Key: CCADGKBEARWLBB-UHFFFAOYSA-N
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Description

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 3-chlorobenzylsulfonyl chloride, under basic conditions.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 2,3-dimethylphenyl dihalide.

    Coupling Reaction: The final step involves coupling the piperidine and piperazine derivatives using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and piperazine rings.

    Reduction: Sulfide derivatives of the compound.

    Substitution: Nitrated or halogenated aromatic rings.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
  • {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
  • {1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]propanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H32ClN3O3S

Molecular Weight

490.1 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H32ClN3O3S/c1-19-5-3-8-24(20(19)2)27-13-15-28(16-14-27)25(30)22-9-11-29(12-10-22)33(31,32)18-21-6-4-7-23(26)17-21/h3-8,17,22H,9-16,18H2,1-2H3

InChI Key

CCADGKBEARWLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC(=CC=C4)Cl)C

Origin of Product

United States

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